N-Desmethyl-N-benzyl sildenafil-d5 is a stable isotope-labeled derivative of N-desmethyl-N-benzyl sildenafil, a compound related to sildenafil, which is primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound is classified under the category of phosphodiesterase type 5 inhibitors, which work by enhancing blood flow through the inhibition of cGMP degradation. This compound's unique labeling with deuterium (d5) allows for its use in metabolic studies and analytical applications, providing insights into drug metabolism and pharmacokinetics.
N-Desmethyl-N-benzyl sildenafil-d5 has a molecular formula of and a molecular weight of 506.65 g/mol. It is categorized as a pharmaceutical intermediate and is often utilized in research settings to study the pharmacological properties of sildenafil derivatives. The compound is sourced from various suppliers specializing in stable isotope-labeled compounds, such as Cambridge Isotope Laboratories and other pharmaceutical manufacturers .
The synthesis of N-desmethyl-N-benzyl sildenafil-d5 involves several key steps that build upon the synthesis of its parent compound, sildenafil. The synthetic route typically begins with the preparation of the core pyrazole structure, which is then modified to introduce the benzyl group and incorporate deuterium labeling.
The synthesis requires careful control of reaction conditions to ensure high yields and purity, often employing techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation .
The molecular structure of N-desmethyl-N-benzyl sildenafil-d5 features a complex arrangement characteristic of its parent compound, sildenafil, with modifications for the benzyl group and deuterium incorporation. The core structure includes:
The compound's chemical structure can be represented as follows:
N-desmethyl-N-benzyl sildenafil-d5 participates in various chemical reactions typical for phosphodiesterase inhibitors. Key reactions include:
Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are often employed to monitor these reactions and quantify metabolites in biological samples .
The mechanism by which N-desmethyl-N-benzyl sildenafil-d5 exerts its effects mirrors that of other phosphodiesterase type 5 inhibitors:
Studies indicate that N-desmethyl-N-benzyl sildenafil exhibits similar potency to its parent compound, making it a valuable tool for understanding drug action at a molecular level .
Relevant analyses often employ techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess stability and thermal properties .
N-desmethyl-N-benzyl sildenafil-d5 serves several important roles in scientific research:
N-Desmethyl-N-benzyl Sildenafil-d5 is a deuterated analog of a sildenafil derivative with specific structural modifications. The molecular formula is C₂₈H₂₉D₅N₆O₄S, with a molecular weight of 555.7 g/mol [1] [2]. The compound features a benzyl group substitution at the piperazine nitrogen, replacing the methyl group found in standard sildenafil. The deuterium labeling occurs specifically on the benzyl moiety, with five deuterium atoms incorporated into the benzyl ring (C₆D₅-CH₂-), as indicated by the "-d5" suffix in its name [1] [9]. This precise deuteration pattern is confirmed by the alternate chemical name: 5-[2-Ethoxy-5-(1-(benzyl-d5)-1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one [1]. The deuterium atoms are strategically placed to maintain molecular geometry while altering mass characteristics, making this compound particularly valuable as an internal standard in mass spectrometry-based analytical methods [4] [9].
Table 1: Structural Features and Isotopic Labeling of N-Desmethyl-N-benzyl Sildenafil-d5
Structural Element | Description | Deuteration Pattern |
---|---|---|
Pyrazolopyrimidinone Core | 1-Methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | No deuterium incorporation |
Sulfonylpiperazine Moiety | N-Benzylpiperazine attached via sulfonyl linkage | Benzyl ring fully deuterated (C₆D₅) |
Ethoxyphenyl Bridge | 2-Ethoxy-5-sulfonylphenyl group | No deuterium incorporation |
Molecular Formula | C₂₈H₂₉D₅N₆O₄S | Five deuterium atoms at benzyl position |
The physicochemical properties of N-Desmethyl-N-benzyl Sildenafil-d5 are characterized by moderate lipophilicity, consistent with its structural similarity to other sildenafil analogs. While direct solubility data for this specific deuterated compound is limited in the search results, its molecular structure suggests behavior similar to related compounds: expected solubility in organic solvents like DMSO, methanol, and acetonitrile, with limited aqueous solubility [4] [10]. Stability assessments indicate that the compound requires storage at +4°C with shipping at room temperature, suggesting sensitivity to thermal degradation under prolonged elevated temperatures [5]. The deuterium incorporation generally enhances metabolic stability compared to non-deuterated analogs due to the kinetic isotope effect, which strengthens carbon-deuterium bonds [9]. The benzyl substitution at the piperazine nitrogen likely increases steric bulk compared to the N-desmethyl metabolite, potentially affecting crystalline structure and melting point, though specific thermal analysis data (DSC/TGA) was not available in the search results. The compound is provided with a purity specification of >95% (HPLC) for research applications [5].
Characterization of N-Desmethyl-N-benzyl Sildenafil-d5 relies heavily on advanced spectroscopic techniques, with mass spectrometry being particularly crucial due to its deuterated nature:
Mass Spectrometry: The compound shows a characteristic [M+H]⁺ ion at m/z 556.7 under ESI-MS conditions, with a 5-unit mass shift compared to the non-deuterated analog (MW 550.68 → 555.7) [1] [5] [9]. Tandem MS analysis reveals diagnostic fragment ions, including the distinctive benzyl-d5 fragment at m/z 82 (C₇D₅H₂⁺), confirming the position and integrity of deuterium labeling [4] [9].
Nuclear Magnetic Resonance: ¹H-NMR spectra show the absence of aromatic proton signals in the 7.2-7.4 ppm region where the benzyl ring protons typically appear, confirming deuteration at this position [9]. The methylene group (-CH₂-) adjacent to the deuterated benzyl ring appears as a singlet at approximately 3.6 ppm. ¹³C-NMR and 2D experiments (HSQC, HMBC) would further confirm connectivity, though specific chemical shifts were not detailed in the search results.
Infrared Spectroscopy: While specific IR data was not provided in the search results, characteristic stretches expected include: carbonyl (C=O) at ~1700 cm⁻¹, sulfonyl (S=O) at 1150-1350 cm⁻¹, and aromatic C-D stretches at 2200-2300 cm⁻¹, which would distinguish it from non-deuterated compounds [4].
The spectral data collectively provides confirmation of molecular structure, deuteration pattern, and purity essential for its application as an analytical reference standard [4] [9].
N-Desmethyl-N-benzyl Sildenafil-d5 exhibits significant structural differences from both sildenafil and its known metabolites:
Compared to Sildenafil (C₂₂H₃₀N₆O₄S, MW 474.58): The deuterated compound features a benzyl substitution instead of a methyl group on the piperazine nitrogen, plus additional benzyl deuteration, resulting in a substantial mass increase (ΔMW +81.12) [5] [10]. This modification alters electron distribution and steric properties, potentially affecting phosphodiesterase binding affinity.
Compared to N-Desmethyl Sildenafil (C₂₁H₂₈N₆O₄S, MW 460.55): While both compounds share the N-desmethylation feature, N-Desmethyl-N-benzyl Sildenafil-d5 incorporates a benzyl group rather than a hydrogen at the piperazine nitrogen, fundamentally changing its physicochemical properties [7] [10]. The benzyl substitution increases lipophilicity (logP approximately 3.8 vs. 2.9 for N-desmethyl sildenafil) and molecular weight significantly.
Biological Relevance: Unlike the pharmacologically active metabolite N-desmethyl sildenafil (UK-103,320), which retains approximately 50% of the parent drug's PDE5 inhibitory activity, N-Desmethyl-N-benzyl Sildenafil-d5 is not a natural metabolite [3] [10]. It is a synthetic analog designed specifically as an internal standard for analytical methods detecting sildenafil analogs in pharmaceutical adulteration studies [4] [9]. The benzyl modification likely reduces PDE5 binding affinity due to steric hindrance, though specific activity data was not provided in the search results.
Table 2: Structural and Properties Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Application |
---|---|---|---|---|
Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | Methylpiperazine group | PDE5 inhibitor drug |
N-Desmethyl Sildenafil | C₂₁H₂₈N₆O₄S | 460.55 | Piperazine group (no methyl) | Active metabolite |
N-Desmethyl-N-benzyl Sildenafil | C₂₈H₃₄N₆O₄S | 550.68 | Benzylpiperazine group | Reference standard |
N-Desmethyl-N-benzyl Sildenafil-d5 | C₂₈H₂₉D₅N₆O₄S | 555.70 | Deuterated benzyl group | MS internal standard |
Table 3: Analytical Applications of Spectroscopic Techniques
Technique | Key Diagnostic Features | Application Purpose | Research Reference |
---|---|---|---|
ESI-MS/MS | [M+H]⁺ at m/z 556.7; Fragment ions: m/z 82 (C₇D₅H₂⁺), m/z 311 (pyrazolopyrimidinone) | Deuteration confirmation; Quantitative analysis | [4] [9] |
NMR | Absence of aromatic protons (6.8-7.8 ppm); -CH₂- singlet at ~3.6 ppm | Deuteration position verification; Structural elucidation | [9] |
HPLC-UV | Retention time shift vs. non-deuterated analog | Purity assessment; Chromatographic separation | [4] [7] |
The structural modifications in N-Desmethyl-N-benzyl Sildenafil-d5 make it particularly valuable as an internal standard in LC-MS/MS methods for detecting sildenafil analogs in counterfeit drug analysis [4] [9]. Its deuterated benzyl group provides sufficient mass difference for discrimination from non-deuterated analogs while maintaining nearly identical chromatographic behavior – essential characteristics for accurate quantification in complex matrices [4] [9]. Future research directions should focus on comprehensive thermal characterization and computational modeling of PDE binding interactions to further elucidate structure-activity relationships in this benzyl-modified sildenafil series.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5